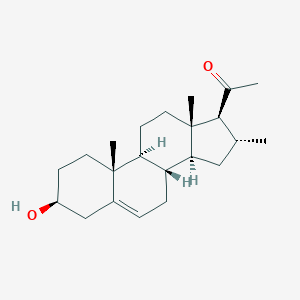

16-alpha-METHYLPREGNENOLONE

Description

The exact mass of the compound Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,13,16-20,24H,6-12H2,1-4H3/t13-,16+,17-,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSFRYVGIQYVIQ-RDTLVLTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251078 | |

| Record name | (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16394-71-1 | |

| Record name | (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16394-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16.alpha.-Methylpregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-5-en-20-one, 3-hydroxy-16-methyl-, (3β,16α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 16 Alpha Methylpregnenolone Within Steroid Research

The importance of 16-alpha-methylpregnenolone in steroid research is primarily centered on its role as a modified pregnane (B1235032) steroid. The introduction of a methyl group at the 16-alpha position significantly alters its biological and chemical properties compared to its parent compound, pregnenolone (B344588). This modification has been a key area of investigation for researchers aiming to understand how subtle structural changes can impact the therapeutic potential and metabolic stability of steroids.

Research has explored its potential as an intermediate in the synthesis of other biologically active steroids. For instance, derivatives of this compound have been investigated for their inhibitory effects on enzymes like 5α-reductase, which is implicated in various hormonal disorders. nih.govnih.gov The study of such derivatives helps in the design of new therapeutic agents with improved specificity and efficacy.

Historical Context and Evolution of Research on 16 Alpha Methylpregnenolone

The exploration of 16-alpha-methylpregnenolone and its derivatives is part of a broader historical effort in medicinal chemistry to synthesize novel corticosteroids with enhanced anti-inflammatory activity and reduced side effects. Research dating back to the mid-20th century focused on modifying the basic steroid nucleus to improve therapeutic outcomes.

Early clinical research in the 1960s investigated 16-alpha-methylated corticosteroid compounds for local intra-articular and peratricular injections in rheumatic diseases. nih.govnih.gov This era of research was characterized by the systematic introduction of different functional groups to the steroid backbone and subsequent evaluation of their clinical effects. nih.gov Patent literature from this period also details the synthesis of related compounds, such as 16-methylene and 16-methyl derivatives of other pregnane (B1235032) steroids, highlighting the industrial interest in this class of molecules. google.com Over time, the focus of research has evolved from broad clinical observations to more specific mechanistic studies, including investigations into enzyme inhibition and metabolic pathways. researchgate.netnih.gov

Overview of Key Academic Research Trajectories for 16 Alpha Methylpregnenolone

Precursor Steroids and Initial Steps in this compound Formation

The foundational precursor for all steroid hormones, including pregnenolone, is cholesterol. wikipedia.org The biosynthesis of pregnenolone is the initial, rate-limiting step in steroidogenesis. oup.comoncohemakey.com This process begins with the transport of cholesterol from cellular stores into the mitochondria, a process facilitated by proteins like the steroidogenic acute regulatory protein (StAR). oup.comoncohemakey.com

Once inside the mitochondrion, cholesterol is converted to pregnenolone. wikipedia.org This transformation is catalyzed by the cholesterol side-chain cleavage enzyme, also known as CYP11A1 or P450scc. wikipedia.orgoup.com The reaction involves a series of hydroxylations at the C20 and C22 positions of the cholesterol side chain, ultimately leading to its cleavage and the formation of pregnenolone and isocaproic aldehyde. wikipedia.org Pregnenolone is therefore the direct precursor upon which any subsequent modifications, such as the synthetic addition of a 16-alpha-methyl group, would occur.

Enzymatic Conversions Leading to this compound

Endogenous enzymatic pathways for the 16-alpha-methylation of pregnenolone have not been identified in human steroidogenesis. Such modifications are typically achieved through chemical synthesis in a laboratory setting. google.comacs.org However, the enzymes that metabolize pregnenolone and related steroids are well-characterized and are discussed below in the context of their known functions.

Role of Cytochrome P450 Enzymes (e.g., CYP17A1) in this compound Synthesis

Cytochrome P450 17A1 (CYP17A1) is a key enzyme in steroidogenesis that exhibits dual functionality: 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgnih.gov It catalyzes the conversion of pregnenolone to 17α-hydroxypregnenolone, and subsequently to dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgnih.gov

While CYP17A1 is central to the production of glucocorticoids and sex hormones, it does not perform methylation. nih.govuniprot.org Notably, some P450 enzymes, including human CYP17A1, do possess minor 16α-hydroxylase activity, meaning they can add a hydroxyl (-OH) group, not a methyl (-CH3) group, to substrates like progesterone. nih.govrcsb.org This activity is distinct from the methylation required to form this compound.

Other Steroidogenic Enzymes Involved in this compound Production

While the human body utilizes a wide array of enzymes for steroid modification, a specific steroid 16-alpha-methyltransferase for endogenous synthesis has not been documented. The process of adding a methyl group to a steroid molecule is generally considered a synthetic modification. google.comacs.org However, biotransformation using microorganisms is a known method for producing various modified steroids, and studies have reported on the microbial transformation of 16-methylated steroids, suggesting such enzymatic capabilities exist in other organisms. nih.govju.edu.jo

Intracellular and Organ-Specific Localization of this compound Biosynthesis

The enzymes responsible for the synthesis of the precursor, pregnenolone, have specific locations within steroidogenic cells and tissues.

Organ-Specific Localization : The primary sites of steroid hormone synthesis are the adrenal glands, gonads (testes and ovaries), and the placenta during pregnancy. oup.com The brain is also known to synthesize its own steroids, termed neurosteroids. nih.gov Steroidogenic enzymes are localized within these tissues. nih.govnih.gov For instance, CYP11A1 and CYP17A1 are highly expressed in the adrenal cortex and gonads. researchgate.net

Intracellular Localization : Steroidogenic enzymes are primarily located within the mitochondria and the smooth endoplasmic reticulum (ER). The initial conversion of cholesterol to pregnenolone by CYP11A1 occurs on the inner mitochondrial membrane. oup.comoncohemakey.com Subsequent modifications by enzymes like CYP17A1 and 3β-HSD take place in the ER. oup.com This compartmentalization necessitates the transport of steroid intermediates between organelles.

The following table summarizes the localization of the key enzymes involved in precursor synthesis.

Interactive Data Table: Localization of Key Steroidogenic Enzymes

| Enzyme | Intracellular Location | Primary Organ Location |

|---|---|---|

| CYP11A1 (P450scc) | Inner Mitochondrial Membrane | Adrenal Glands, Gonads, Placenta, Brain oup.comoup.comnih.gov |

| CYP17A1 | Endoplasmic Reticulum | Adrenal Glands, Gonads oup.comresearchgate.net |

| 3β-HSD | Endoplasmic Reticulum | Adrenal Glands, Gonads, Placenta, Skin wikipedia.orgoup.com |

Regulation of this compound Synthesis by Trophic Hormones and Cellular Signals

The synthesis of this compound itself is not endogenously regulated; however, the production of its precursor, pregnenolone, is tightly controlled by the neuroendocrine system.

Trophic Hormones : The synthesis of steroids is primarily driven by trophic hormones released from the anterior pituitary gland. oup.com These include Adrenocorticotropic hormone (ACTH), which stimulates the adrenal cortex, and Luteinizing hormone (LH) and Follicle-stimulating hormone (FSH), which act on the gonads. wikipedia.orgurology-textbook.com These hormones initiate the signaling cascade that leads to increased steroid production. oup.com Human chorionic gonadotropin (hCG) plays a similar role in the placenta during pregnancy. bioscientifica.com

Cellular Signals : The binding of trophic hormones to their receptors on steroidogenic cells activates intracellular signaling pathways. nih.govscispace.com The most prominent of these is the cyclic AMP (cAMP) / Protein Kinase A (PKA) pathway. oup.com Activation of this pathway leads to the phosphorylation of various proteins and transcription factors, which in turn stimulates both the acute transport of cholesterol into mitochondria and the long-term transcription of genes encoding steroidogenic enzymes like CYP11A1 and StAR. oup.comoup.com Other signaling pathways involving protein kinase C (PKC) and calcium messengers also play a role in modulating steroidogenesis. nih.govfrontiersin.org

The regulation of these foundational steps is summarized below.

Interactive Data Table: Regulation of Precursor (Pregnenolone) Synthesis

| Regulatory Factor | Type | Primary Function |

|---|---|---|

| ACTH | Trophic Hormone | Stimulates steroidogenesis in the adrenal cortex urology-textbook.com |

| LH/FSH | Trophic Hormones | Stimulates steroidogenesis in the gonads wikipedia.org |

| cAMP/PKA Pathway | Cellular Signaling | Key intracellular messenger system that promotes cholesterol transport and enzyme synthesis oup.comoup.com |

| StAR Protein | Transport Protein | Facilitates the rate-limiting step of cholesterol transport to mitochondria; its expression is regulated by trophic hormones oup.comoup.com |

Phase I Metabolic Reactions of this compound (Hydroxylations, Reductions, Epimerizations)

Phase I reactions introduce or expose functional groups on the steroid nucleus, typically making the molecule more polar. researchgate.net For steroids, these reactions commonly include hydroxylations, reductions, and epimerizations.

Reductions: The reduction of ketone groups and double bonds is another key Phase I transformation. This compound possesses a ketone group at C-20 and a double bond between C-5 and C-6. These sites are susceptible to reduction by various oxidoreductase enzymes, leading to the formation of corresponding diol derivatives.

Epimerizations: This process involves a change in the stereochemistry of a substituent on the steroid ring. While theoretically possible, there is no specific literature identifying epimerization as a significant metabolic pathway for this compound.

Phase II Conjugation Reactions of this compound (Sulfation, Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which dramatically increases water solubility and facilitates excretion. nih.gov For steroids, the most important conjugation reactions are sulfation and glucuronidation. google.com

Sulfation: This reaction involves the transfer of a sulfonate group (SO3-) to a hydroxyl group, catalyzed by sulfotransferase (SULT) enzymes. Steroid sulfates are common metabolites found in circulation. abcam.com Given that this compound has a 3β-hydroxyl group, this position is a likely site for sulfation.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to hydroxyl groups. nih.gov It is a major pathway for the elimination of steroids and their metabolites. nih.gov The 3β-hydroxyl group of this compound is a prime candidate for glucuronidation. It is a high-capacity pathway that converts compounds into highly water-soluble glucuronides for renal or biliary excretion. mdpi.comupf.edu

Identification and Characterization of this compound Metabolites

Direct studies identifying and characterizing the specific metabolites of this compound are scarce. The identification of metabolites generally relies on advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov

While specific metabolites have not been reported, based on general steroid metabolism, a profile of potential metabolites can be hypothesized. This would include hydroxylated derivatives, reduced derivatives, and their subsequent sulfated and glucuronidated conjugates. For example, a potential metabolite could be a sulfated or glucuronidated conjugate of the parent compound or a hydroxylated version of it. A study investigating steroid profiles in rheumatoid arthritis tentatively identified a compound as hydroxypregnen-diol disulfate, illustrating the complexity of steroid conjugation. mdpi.com

Enzymology of this compound Metabolism

The biotransformation of this compound is dependent on the activity of specific enzyme families.

Role of Specific Cytochrome P450 Isoforms in this compound Biotransformation

The cytochrome P450 (CYP) superfamily is central to Phase I steroid metabolism. frontiersin.org The CYP3A subfamily, particularly CYP3A4, is a major enzyme responsible for metabolizing a vast number of steroids and xenobiotics. nih.govmedchemexpress.com

While the specific CYP isoforms that metabolize this compound have not been definitively identified, some interactions can be excluded. Research has shown that this compound does not inhibit the activity of steroid 11β-hydroxylase (CYP11B1), a key mitochondrial enzyme in corticosteroid synthesis.

The structurally related compound, pregnenolone-16-alpha-carbonitrile (PCN), is a well-known activator of the pregnane (B1235032) X receptor (PXR), which in turn potently induces the expression of CYP3A enzymes. nih.govnih.gov This suggests that this compound may also interact with the CYP3A subfamily, although likely to a different extent.

Involvement of Hydroxysteroid Sulfotransferases (HSTs) and Glucuronosyltransferases

Phase II conjugation is mediated by specific transferase enzymes.

Hydroxysteroid Sulfotransferases (SULTs): These cytosolic enzymes are responsible for the sulfation of steroids. Several SULT isoforms exist, with varying substrate specificities. SULT2A1, for example, is a major sulfotransferase for hydroxysteroids like pregnenolone. It is plausible that this or other SULT isoforms are involved in the sulfation of the 3β-hydroxyl group of this compound.

UDP-Glucuronosyltransferases (UGTs): UGTs are membrane-bound enzymes in the endoplasmic reticulum that catalyze glucuronidation. nih.gov The UGT1A and UGT2B families are primarily responsible for the glucuronidation of steroids. upf.edu For instance, UGT2B7 is a major isoform involved in the glucuronidation of many steroid compounds. upf.edu Studies on the inducer PCN show that it not only induces CYPs but also UGTs, suggesting a coordinated regulation of Phase I and Phase II pathways for this class of compounds. researchgate.net

Exogenous Factor Influences on this compound Metabolism

The metabolism of xenobiotics can be significantly altered by exposure to other compounds, a process known as enzyme induction or inhibition. frontiersin.org This is particularly relevant for enzymes of the CYP superfamily.

A key study investigated the enzyme-inducing properties of a series of 16-substituted pregnenolones, which included this compound. The research found that pregnenolone-16α-carbonitrile (PCN) was the most potent inducer of drug-metabolizing enzymes. The study suggested that the inducing activity was related to the nature of the 16α-substituent, with activity decreasing as the group deviated from the carbonitrile structure. This indicates that this compound is likely a less potent enzyme inducer than PCN.

PCN is a classic experimental tool used to study the induction of CYP3A enzymes via the activation of the pregnane X receptor (PXR). nih.govnih.gov The induction of these enzymes can accelerate the metabolism of other co-administered drugs that are substrates for CYP3A, potentially leading to drug-drug interactions. upf.edu Given its structural similarity to PCN, this compound may act as a weak PXR activator and a mild inducer of metabolic enzymes, though further research is needed to confirm this.

Cellular and Molecular Mechanisms of Action of 16 Alpha Methylpregnenolone in Research Models

Receptor Interactions and Binding Affinities (In Vitro Characterization)

Neurosteroids are significant modulators of ligand-gated ion channels, with their effects being highly dependent on their structure. Steroids with a 3α-hydroxyl group, such as allopregnanolone (B1667786), typically act as positive allosteric modulators of GABA-A receptors, enhancing the effects of GABA. nih.govnih.gov Conversely, steroids with a 3β-hydroxyl group or those that are sulfated often inhibit GABA-elicited currents. nih.gov This modulation by neurosteroids can influence neuronal excitability, contributing to effects like anxiolysis and sedation. nih.gov

Pregnenolone (B344588) sulfate (B86663) (PS), an endogenously occurring neurosteroid, is known to modulate the activity of several neurotransmitter-gated channels, including the N-methyl-D-aspartate (NMDA) receptor. nih.gov Research has shown that PS can potentiate the increases in intracellular calcium induced by glutamate (B1630785) in hippocampal neurons and HEK293 cells expressing NMDA receptors. nih.govresearchgate.net Interestingly, PS can also increase intracellular calcium levels even in the absence of an external NMDA agonist, suggesting it may act as an endogenous agonist for GluN1/GluN2A-B receptors. nih.gov The modulatory effects of sulfated neurosteroids like PS are complex, as they can also interact with other receptors such as GABA-A, AMPA, kainate, and glycine (B1666218) receptors. mdpi.com

Derivatives of pregnenolone have been developed to study these interactions further. For instance, an analogue of pregnenolone sulfate, KK-169, has been shown to be a potent positive modulator of NMDA receptor function, with a mechanism that appears to be shared with pregnenolone sulfate itself. nih.gov

| Compound | Receptor | Effect | Research Model |

|---|---|---|---|

| Pregnenolone Sulfate (PS) | NMDA Receptor | Potentiation of glutamate-induced Ca2+ increase; Agonist-independent Ca2+ increase | Cultured hippocampal neurons; HEK293 cells expressing NMDA receptors nih.govresearchgate.net |

| KK-169 (PS analogue) | NMDA Receptor | Potent positive allosteric modulator | Xenopus oocytes expressing recombinant GluN1 and GluN2A subunits nih.gov |

| 3α-OH steroids (e.g., Allopregnanolone) | GABA-A Receptor | Positive allosteric modulator (enhances GABA effect) | General finding in neurosteroid research nih.govnih.gov |

| 3β-OH and sulfated steroids | GABA-A Receptor | Inhibitor of GABA-elicited currents | General finding in neurosteroid research nih.gov |

Beyond the well-documented effects on GABA-A and NMDA receptors, neurosteroids like pregnenolone sulfate can interact with a variety of other neural membrane receptors and ion channels. These include AMPA and kainate glutamate receptors, glycine receptors, as well as voltage-gated sodium and potassium channels. mdpi.com The broad range of targets suggests that the physiological effects of these compounds are multifaceted.

Furthermore, research into glucocorticoids has revealed the existence of membrane-associated receptors that mediate rapid, non-genomic effects on neuronal function. researchgate.netelsevierpure.com For example, corticosterone (B1669441) has been shown to bind to high-affinity sites in synaptic membranes, leading to rapid changes in neuronal excitability and behavior. researchgate.netelsevierpure.com These membrane glucocorticoid receptors can trigger intracellular signaling pathways, including the release of endocannabinoids, which in turn modulate synaptic transmission. nih.gov While this research focuses on corticosteroids, it highlights the principle that steroids can have rapid, membrane-initiated actions, a concept that may extend to other steroid classes like pregnenolones.

The glucocorticoid receptor (GR) is a nuclear receptor that, upon binding its ligand, translocates to the nucleus to regulate gene expression. wikipedia.orgyoutube.com The structure of the steroid, including substitutions on the steroid nucleus, can influence its activity. For example, the stereochemistry at position 16 (alpha vs. beta) in synthetic glucocorticoids like dexamethasone (B1670325) and betamethasone (B1666872) can affect their potency in inducing transcriptional activation and apoptosis in lymphoid cells. nih.gov This suggests that modifications to the pregnane (B1235032) skeleton, such as the 16-alpha-methyl group, could potentially influence binding and activation of nuclear receptors.

While direct binding studies of 16-alpha-methylpregnenolone to the glucocorticoid receptor are not extensively detailed in the provided context, the principle of structure-activity relationships for GR ligands is well-established. nih.gov The interaction between different nuclear receptor pathways, such as the cross-talk between the GR and the peroxisome proliferator-activated receptor α (PPARα), further complicates the signaling landscape, creating feedback loops that regulate metabolism and inflammation. nih.gov

Enzymatic Activity Modulation by this compound

This compound derivatives can influence the activity of enzymes involved in steroid biosynthesis. A notable example is the effect of its derivative, pregnenolone 16-alpha-carbonitrile (PCN), on testosterone (B1683101) synthesis in rodent Leydig cells. Studies have shown that PCN can decrease testosterone secretion by down-regulating the expression of key steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and cytochrome P450 17A1 (CYP17A1). nih.gov

CYP17A1 is a critical enzyme in the production of androgens and cortisol. mdpi.comnih.gov It catalyzes both 17α-hydroxylase and 17,20-lyase reactions. mdpi.com The inhibition of this enzyme is a key strategy in treating certain cancers, such as prostate cancer. nih.govnih.gov The finding that PCN, an agonist of the rodent pregnane X receptor (PXR), reduces the expression of CYP17A1 suggests an indirect regulatory mechanism on steroidogenesis mediated through PXR activation. nih.gov

| Enzyme/Protein | Effect of PCN Treatment | Observed Outcome | Research Model |

|---|---|---|---|

| CYP17A1 | Decreased protein expression | Associated with decreased testosterone secretion | Rat primary Leydig cells nih.gov |

| 3β-HSD | Decreased protein expression | Associated with decreased testosterone secretion | Rat primary Leydig cells nih.gov |

| Steroidogenic enzyme transcripts | Down-regulated | Consistent with reduced testosterone synthesis pathway | MA-10 mouse Leydig cells (RNA-seq) nih.gov |

Pregnenolone 16-alpha-carbonitrile (PCN) is a well-characterized activator of the pregnane X receptor (PXR). nih.govnih.govplos.org PXR is a nuclear receptor that functions as a sensor for foreign compounds (xenobiotics) and regulates the expression of genes involved in their metabolism and elimination. nih.govplos.org These genes include various cytochrome P450 (CYP) enzymes. wikipedia.org

Activation of PXR by PCN leads to the induction of xenobiotic metabolizing enzymes. For example, treatment of rats with PCN results in a significant increase in hepatic aryl hydrocarbon hydroxylase (AHH) activity and an increase in the total concentration of cytochrome P-450. nih.gov Specifically, PCN treatment stimulates aminopyrine (B3395922) demethylase activity, a function associated with CYP enzymes. nih.gov PXR activation upregulates not only Phase I enzymes like CYP3A4 but also Phase II conjugating enzymes and Phase III transport proteins, providing a comprehensive defense mechanism against xenobiotics. wikipedia.org This body of research indicates that this compound derivatives can have a significant impact on the metabolic processing of a wide array of foreign substances. nih.gov

Intracellular Signaling Cascades Influenced by this compound

Based on the known actions of related glucocorticoids, this compound is likely to influence several key intracellular signaling cascades, primarily through its interaction with the glucocorticoid receptor (GR).

Once bound to its ligand, the GR translocates to the nucleus and can modulate gene expression. However, it can also engage in "cross-talk" with other signaling pathways in the cytoplasm. One of the primary targets for this cross-talk is the mitogen-activated protein kinase (MAPK) pathway, which includes cascades like the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Glucocorticoids are known to inhibit the activity of the MAPK pathway, which plays a crucial role in cellular proliferation, differentiation, and inflammation. For instance, in mast cells, glucocorticoids have been shown to inhibit ERK-1/2 activity, which in turn controls the release of allergic mediators and the expression of pro-inflammatory cytokines. embopress.org This inhibition can occur through the induction of MAPK phosphatase-1 (MKP-1), a protein that dephosphorylates and inactivates MAPKs. embopress.org

Another signaling pathway potentially influenced by this compound is the Protein Kinase C (PKC) pathway. In a study on dystrophic mdx mice, α-methyl-prednisolone was found to normalize brain angiogenesis by suppressing PKC, which in turn reduced the expression of angiogenic markers like HIF1α, VEGFA, and VEGFR-2 (FLK1). nih.gov

The following table summarizes the potential influence of this compound on key intracellular signaling cascades, based on studies of related compounds.

| Signaling Cascade | Potential Effect of this compound | Observed Effect of Related Compound(s) |

| MAPK/ERK Pathway | Inhibition | Glucocorticoids inhibit ERK-1/2 activity in mast cells, reducing inflammatory responses. embopress.org |

| Protein Kinase C (PKC) Pathway | Suppression | α-methyl-prednisolone normalizes brain angiogenesis in mdx mice through PKC suppression. nih.gov |

Non-Genomic Actions of this compound

In addition to the classical genomic actions that involve changes in gene expression, steroids can exert rapid, non-genomic effects. These actions are too fast to be explained by transcription and protein synthesis and are often initiated at the cell membrane. bohrium.comnih.gov

Non-genomic actions of glucocorticoids are thought to be mediated through several mechanisms, including:

Physicochemical interactions with cellular membranes: This can alter membrane fluidity and the function of membrane-bound proteins.

Activation of membrane-bound glucocorticoid receptors (mGCRs): These receptors can rapidly initiate intracellular signaling cascades upon steroid binding. bohrium.com

Modulation of ion channel activity: Steroids can directly or indirectly affect the function of various ion channels, leading to rapid changes in cellular excitability.

For example, studies on methylprednisolone (B1676475) have shown that it can rapidly influence neurotransmitter release from nerve terminals, a classic example of non-genomic action. These rapid effects are often mediated by interactions with membrane receptors and can lead to swift changes in neuronal signaling. While direct evidence for this compound is lacking, its steroidal structure makes it a candidate for inducing similar rapid, non-genomic responses.

Gene Expression and Transcriptional Regulation Studies (In Vitro/Cellular Models)

The primary mechanism of action for glucocorticoids is the regulation of gene expression. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates to the nucleus. Here, it can act as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.com This binding can either enhance or suppress the transcription of these genes. patsnap.com

The stereochemistry of the steroid nucleus can significantly impact its transcriptional activity. A study comparing dexamethasone (with a 16-alpha-methyl group) and betamethasone (with a 16-beta-methyl group) found that the alpha configuration was more potent in inducing transcriptional activation of a reporter gene in murine T-lymphocytes. nih.gov Dexamethasone was also more effective at inhibiting the activity of the transcription factor AP-1, a key regulator of inflammatory gene expression. nih.gov This suggests that the 16-alpha-methyl group in this compound could confer significant activity in regulating gene expression.

A related compound, pregnenolone 16-alpha carbonitrile, has been shown to act as an agonist for the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic and endobiotic metabolism. nih.gov Activation of PXR by this compound led to changes in the expression of key steroidogenic enzymes in rodent Leydig cells. nih.gov While this compound and pregnenolone 16-alpha carbonitrile are different molecules, this finding highlights the potential for 16-substituted pregnenolone derivatives to act as potent regulators of nuclear receptor-mediated gene expression.

The table below summarizes key findings on the transcriptional regulation by related steroid compounds.

| Compound | Research Model | Key Transcriptional Effects |

| Dexamethasone (16-alpha-methyl) | Murine T-lymphocytes | More potent than its 16-beta isomer in inducing transcriptional activation and inhibiting AP-1 DNA-binding activity. nih.gov |

| Pregnenolone 16-alpha carbonitrile | Rodent Leydig Cells | Acts as a PXR agonist, altering the expression of key steroidogenic enzymes. nih.gov |

| Methylprednisolone | General Mechanism | Binds to intracellular GR, translocates to the nucleus, and binds to GREs to upregulate or downregulate gene transcription. patsnap.com |

Role of 16 Alpha Methylpregnenolone in Neurosteroidogenesis and Neurophysiology Mechanistic Research

Preclinical Investigations and Animal Models in 16 Alpha Methylpregnenolone Research

Development and Characterization of Animal Models for Steroid Research

The foundation of steroid research lies in the use of appropriate animal models that can mimic human physiology and disease states. researchgate.net The selection of a model is critical and depends on factors such as physiological similarities to humans, availability, ethical considerations, and the specific research question. nih.gov

Small laboratory animals, particularly mice and rats, are the most frequently utilized models in steroid research due to their well-understood genetics, short life cycles, and cost-effectiveness. nih.gov For instance, in studies of glucocorticoid-induced osteoporosis (GIOP), rats and mice are the most common species used. nih.gov However, it is acknowledged that rodent skeletal metabolism can differ significantly from that of humans, which may limit the direct translatability of findings. nih.gov

Larger animals, such as dogs, pigs, sheep, and non-human primates, offer anatomical and physiological characteristics that are more similar to humans. nih.govbioscientifica.com Dogs are considered to have bone density and quality that closely resembles humans, while pigs and primates have adrenal glands and steroidogenesis pathways that are very similar to our own. bioscientifica.comnih.gov The use of these larger models is often limited by higher costs, complex maintenance, and significant ethical considerations. nih.govbioscientifica.com

Recent research has also explored non-classical animal models. The spiny mouse (Acomys cahirinus) has emerged as a promising model for adrenal research because its adrenal cortex structure, which includes a zona reticularis, more closely resembles the human adrenal gland than that of common lab mice or rats. mdpi.com The development of genetically modified animals, such as knockout and transgenic mice, has also become a vital tool for determining the function of specific genes involved in steroid pathways and bone turnover. bioscientifica.com

| Animal Model | Key Characteristics & Applications | Advantages | Limitations |

|---|---|---|---|

| Mice (e.g., C57BL/6, BALB/c) | Widely used for glucocorticoid-induced disorders, osteoporosis, and metabolic studies. Genetically modified strains are common. nih.govbioscientifica.com | Cost-effective, short lifespan, well-defined genetics, ease of handling. nih.gov | Significant physiological differences from humans (e.g., adrenal structure, bone metabolism). nih.govmdpi.com |

| Rats (e.g., Wistar, Sprague-Dawley) | Commonly used in models of glucocorticoid-induced osteoporosis, hypertension, and metabolic syndrome. researchgate.netnih.gov | Larger size than mice allows for easier surgical manipulation and blood sampling. | Lack a zona reticularis in the adrenal gland; differences in bone metabolism. bioscientifica.commdpi.com |

| Rabbits | Used in models of glucocorticoid-induced osteoporosis. bioscientifica.com | Intermediate size, relatively easy to handle. | Less genetic characterization compared to rodents. |

| Pigs | Considered a nearly ideal model for adrenal gland diseases due to anatomical and physiological similarity to humans. nih.gov | Similar adrenal cortex structure and steroidogenesis end products as humans. nih.gov | High cost, specialized housing and care requirements. nih.gov |

| Non-human Primates | Used for biomedical and toxicological research due to high similarity to humans. nih.gov | Very similar adrenal gland structure and function to humans. nih.gov | Significant ethical concerns, high cost, and complex maintenance. nih.gov |

| Spiny Mouse (Acomys cahirinus) | Emerging model for adrenal research due to human-like adrenal cortex morphology. mdpi.com | Possesses a zona reticularis, which is absent in common lab rodents. mdpi.com | Less established as a laboratory model, limited availability of research tools. |

Animal Models for Investigating Neurosteroid Actions of 16-alpha-METHYLPREGNENOLONE

Neurosteroids are steroids synthesized within the brain that modulate various cerebral functions, often by interacting with neurotransmitter receptors like the GABA-A receptor. nih.gov Investigating the potential neurosteroid actions of a compound like this compound would require specialized animal models that are sensitive to changes in neuronal excitability.

A prominent example is the WAG/Rij rat, a genetic animal model of generalized absence epilepsy. nih.gov This model is used to study how neuroactive steroids can influence seizure activity. In studies with other neurosteroids, researchers have implanted electrodes for electrocorticogram (EEG) recordings and administered compounds directly into specific brain regions, such as the thalamus or somatosensory cortex, to observe effects on epileptic spike-wave discharges. nih.gov Such a model could be employed to determine if this compound possesses pro-convulsant or anti-convulsant properties.

The study of neurosteroids also involves examining their role in brain development and behavior. researchgate.net Animal models are used to investigate how alterations in neurosteroid levels during critical developmental periods, such as early postnatal life or adolescence, can affect brain maturation and subsequent behavioral responses. researchgate.net These studies often involve assessing changes in myelination, synapse formation, and behaviors related to anxiety or cognition. researchgate.net

| Model System | Compound Type Studied | Key Endpoints Measured | Potential Application for this compound |

|---|---|---|---|

| WAG/Rij Rat (Absence Epilepsy Model) | GABA-A positive modulators (Allopregnanolone, Ganaxolone) and negative modulators (Pregnenolone sulphate). nih.gov | Number and duration of epileptic spike-wave discharges (SWDs) via EEG recordings following microinjection into specific brain nuclei. nih.gov | To assess whether the compound modulates neuronal excitability and has potential effects on seizure activity. |

| Rodent Developmental Models | Progesterone metabolites like Allopregnanolone (B1667786). researchgate.net | Changes in neural cell proliferation, migration, myelination, synapse formation, and behavioral outcomes (e.g., anxiety, learning). researchgate.net | To investigate if the compound plays a role in neurodevelopmental processes. |

Mechanistic Studies on this compound in Disease Models (e.g., stress, neurodegenerative conditions)

To understand how a steroid compound exerts its effects at a molecular and cellular level, researchers use animal models of specific diseases. These models are crucial for elucidating mechanisms of action and identifying therapeutic targets.

For studying the effects of steroids in the context of chronic stress, models involving the long-term administration of glucocorticoids like corticosterone (B1669441) are common. nih.gov For example, providing corticosterone in the drinking water of mice can induce a phenotype that mimics aspects of metabolic syndrome, including weight gain, increased adiposity, and elevated plasma insulin (B600854) and leptin levels. nih.gov Such a model would be suitable for investigating whether this compound can modulate or counteract the metabolic dysregulation associated with chronic stress or hypercortisolemia. nih.gov

In the realm of neurodegenerative conditions like Parkinson's disease, mechanistic models focus on the core pathological features of the disease. frontiersin.org While not steroid-specific, these models are designed to investigate the molecular pathways of pathogenesis, such as the aggregation of proteins like α-synuclein. frontiersin.org A novel steroid could be tested in these models to see if it modulates pathways related to protein homeostasis, such as autophagy or the ubiquitin-proteasome system, thereby affecting the progression of neurodegeneration. frontiersin.org

Comparative Preclinical Studies of this compound Analogues and Derivatives

A key part of preclinical drug development involves comparing a lead compound to its analogues and derivatives. The goal of these comparative studies is to identify molecules with improved potency, selectivity, or pharmacokinetic profiles. For instance, in neurosteroid research, the naturally occurring steroid allopregnanolone has been compared to its synthetic analogue, ganaxolone (B1674614). nih.gov Both are positive allosteric modulators of the GABA-A receptor, but ganaxolone was developed to have improved drug-like properties. Studies in animal models of epilepsy directly compare the efficacy of such compounds in suppressing seizure activity. nih.gov

Should analogues or derivatives of this compound be synthesized, they would undergo similar comparative preclinical evaluation. Researchers would use established animal models relevant to the compound's primary biological activity to systematically compare the pharmacological profiles of the different molecules.

Assessment of Endocrine System Responsiveness in Animal Models

Administering an exogenous steroid like this compound necessitates a thorough evaluation of its impact on the endocrine system. Animal models are essential for this assessment, which often focuses on the principle of negative feedback within hormonal axes. merckvetmanual.com

The hypothalamic-pituitary-adrenal (HPA) axis is a primary focus. In a healthy animal, cortisol (or corticosterone in rodents) feeds back to the pituitary and hypothalamus to suppress the secretion of ACTH and CRH, respectively. merckvetmanual.com An exogenous steroid with glucocorticoid activity would be expected to suppress this axis, leading to decreased circulating ACTH and potential atrophy of the adrenal glands. nih.govmerckvetmanual.com

Researchers use various techniques to assess these responses, including measuring hormone levels (e.g., corticosterone, insulin, leptin) in blood plasma and examining changes in the weight and histology of endocrine organs like the adrenal and thymus glands. nih.gov Metabolic parameters are also critical endpoints, as steroids can profoundly affect glucose and lipid metabolism. nih.gov

| Endocrine Axis/System | Parameter/Endpoint Measured | Rationale |

|---|---|---|

| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Plasma Corticosterone/ACTH levels, Adrenal gland weight and histology. nih.govmerckvetmanual.com | To assess the suppressive effect of the exogenous steroid on the HPA axis via negative feedback. merckvetmanual.com |

| Metabolic System | Body weight, food intake, plasma glucose, insulin, leptin, and triglyceride levels. nih.gov | To evaluate the impact of the steroid on glucose homeostasis and lipid metabolism. nih.gov |

| Immune System | Thymus gland weight. nih.gov | To assess potential immunosuppressive effects, as glucocorticoids can cause thymic atrophy. |

| Growth | Skeletal growth and bone mineral density. bioscientifica.com | To determine if the steroid has adverse effects on bone development and turnover, a known side effect of many glucocorticoids. bioscientifica.com |

Analytical Methodologies for 16 Alpha Methylpregnenolone Research

Sample Preparation Techniques for Biological Matrices in Research

Effective sample preparation is a critical first step in the analytical workflow for 16-alpha-METHYLPREGNENOLONE, as it aims to isolate the analyte from complex biological matrices, remove interfering substances, and concentrate the sample to detectable levels. helsinki.firsc.org The choice of technique depends on the nature of the biological sample (e.g., serum, plasma, tissue) and the subsequent analytical method.

Commonly employed sample preparation techniques for steroids include:

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for extracting steroids from aqueous biological fluids. helsinki.fiaustinpublishinggroup.com It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. rsc.org Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane (B109758) are frequently used for steroid extraction. rsc.orgaustinpublishinggroup.com

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, selectivity, and potential for automation. rsc.org It utilizes a solid adsorbent material packed in a cartridge to retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent (e.g., C18, hydrophilic-lipophilic balance) is crucial for optimal recovery of the steroid. researchgate.net

Protein Precipitation (PP): For samples with high protein content, such as serum or plasma, protein precipitation is often employed to remove proteins that can interfere with the analysis. rsc.orgaustinpublishinggroup.com This is typically achieved by adding an organic solvent like acetonitrile (B52724) or methanol, or salts, which cause the proteins to denature and precipitate out of the solution. rsc.org

Following extraction, a hydrolysis step, often involving enzymes like β-glucuronidase, may be necessary to cleave conjugated steroids (e.g., glucuronides and sulfates) back to their free form for analysis. rsc.org

Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis

| Technique | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Simple, inexpensive, effective for a wide range of steroids. helsinki.firsc.org | Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation. helsinki.fiaustinpublishinggroup.com |

| Solid-Phase Extraction (SPE) | High recovery and selectivity, reduced solvent consumption, potential for automation. rsc.org | Can be more expensive than LLE, method development may be required to optimize sorbent and elution conditions. rsc.org |

| Protein Precipitation (PP) | Simple and fast method for removing proteins. rsc.orgaustinpublishinggroup.com | May not remove all interfering substances, can lead to sample dilution. rsc.org |

Chromatographic Separation Techniques

Chromatography is an essential tool for separating this compound from other structurally similar steroids and endogenous compounds present in the biological sample.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. tandfonline.com For steroids like this compound, which contain polar functional groups (e.g., hydroxyl groups), derivatization is typically required to increase their volatility and thermal stability for GC analysis. tandfonline.comacs.orgnih.gov Silylation, which involves replacing active protons in hydroxyl groups with an alkylsilyl group, is a common derivatization procedure for steroids. tandfonline.com Methoximation followed by trimethylsilylation is a widely used two-step protocol for the comprehensive analysis of endogenous steroids. tandfonline.com

When coupled with a mass spectrometer (GC-MS), this technique provides high specificity and sensitivity, allowing for the identification and quantification of steroids based on their characteristic mass spectra. sciex.commdpi.com The fragmentation patterns observed in the mass spectra can provide valuable structural information. researchgate.netresearchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. austinpublishinggroup.com Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly used for steroid analysis. nih.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis in many research and clinical settings. sciex.commdpi.comnih.gov This technique offers high sensitivity, specificity, and the ability to measure multiple analytes simultaneously. nih.gov Derivatization is not always necessary for LC-MS analysis but can be employed to improve ionization efficiency and thus enhance sensitivity. tandfonline.comnih.gov For instance, derivatization with reagents like hydroxylamine (B1172632) can improve the ionization of pregnenolone (B344588) and its analogs. thermofisher.comthermofisher.com

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. mdpi.comendocrine-abstracts.org UHPLC-MS/MS is a powerful tool for comprehensive steroid profiling, enabling the separation and quantification of a large number of steroids in a single run. nih.govendocrine-abstracts.orgspringernature.com The enhanced chromatographic resolution is particularly beneficial for separating isomeric steroids. mdpi.com

Table 2: Overview of Chromatographic Techniques for Steroid Analysis

| Technique | Key Features | Advantages for this compound Analysis |

| GC-MS | Requires derivatization for volatility. tandfonline.comnih.gov | High chromatographic resolution, provides detailed structural information from mass spectra. sciex.comresearchgate.net |

| HPLC-MS/MS | Versatile, widely applicable. nih.gov | High sensitivity and specificity, can analyze underivatized steroids. tandfonline.comsciex.com |

| UHPLC-MS/MS | Uses smaller particle size columns for higher resolution and speed. mdpi.comendocrine-abstracts.org | Improved separation of isomers, faster analysis times, and enhanced sensitivity. mdpi.comendocrine-abstracts.org |

Spectrometric Detection Methods (e.g., UV, Fluorescence, Mass Spectrometry)

Following chromatographic separation, a sensitive and selective detector is required to measure the concentration of this compound.

UV Detection: Ultraviolet (UV) detection can be used for steroids that possess a chromophore, a part of the molecule that absorbs UV light. However, many steroids, including pregnenolone and its derivatives, lack a strong chromophore, limiting the sensitivity of this detection method. nih.gov

Fluorescence Detection: Fluorescence detection offers higher sensitivity than UV detection but often requires derivatization of the steroid with a fluorescent tag. nih.govrsc.orgmdpi.com This approach has been successfully used for the analysis of various steroids in biological samples. encyclopedia.pubresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is the most widely used detection method for steroid analysis due to its exceptional sensitivity and specificity. sciex.commdpi.com It measures the mass-to-charge ratio (m/z) of ionized molecules. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting a selected precursor ion and detecting the resulting product ions, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govthermofisher.comgoogle.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further improves the confidence in compound identification and can help to differentiate between isobaric interferences. nih.govresearchgate.net

Advanced Analytical Techniques for Structural Elucidation and Quantification

For the definitive structural confirmation and accurate quantification of this compound, advanced analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including steroids. researchgate.netrsc.org It provides detailed information about the chemical environment of atoms within the molecule, allowing for the determination of its three-dimensional structure. nih.gov Techniques like 1H and 13C NMR, as well as two-dimensional NMR experiments, are invaluable for confirming the structure of novel steroid derivatives. mdpi.comnih.gov

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a crystalline compound. taylorfrancis.combritannica.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise atomic arrangement can be determined. royalsocietypublishing.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and confirming its identity. nih.govresearchgate.net This is particularly useful for distinguishing between compounds with very similar masses.

Table 3: Advanced Analytical Techniques

| Technique | Application in this compound Research |

| NMR Spectroscopy | Definitive structural elucidation, determination of stereochemistry. researchgate.netnih.gov |

| X-ray Crystallography | Provides the precise three-dimensional atomic structure of the molecule in its crystalline form. taylorfrancis.comroyalsocietypublishing.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for unambiguous identification and elemental composition determination. nih.govresearchgate.net |

Method Validation and Quality Control in this compound Research

The integrity of research involving this compound is fundamentally reliant on the robustness and reliability of the analytical methods employed for its quantification and characterization. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the data generated is accurate, precise, and reproducible. Quality control, on the other hand, involves the routine procedures and checks that are implemented to ensure the ongoing performance of a validated analytical method.

The validation of analytical methods for steroids, including synthetic derivatives like this compound, is guided by internationally recognized standards, most notably the guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). amsbiopharma.comeuropa.euich.orgfda.gov These guidelines outline the specific parameters that must be evaluated to establish the validity of an analytical procedure.

Due to the lack of publicly available, specific method validation data for this compound, this section will discuss the essential validation parameters in the context of steroid analysis, using illustrative data from a validated High-Performance Liquid Chromatography (HPLC) method for a structurally related compound, 9α-Fluoro-16-methyl-prednisolone-17-valerate, as a surrogate example. researchgate.net

Key Validation Parameters

The core parameters assessed during the validation of an analytical method for this compound research would include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com For an HPLC method, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks and that there is no interference at its retention time in a blank or placebo sample.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ikev.org This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r²) is a key indicator of linearity.

Illustrative Linearity Data for a Structurally Similar Compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 20 | 150234 |

| 40 | 301567 |

| 60 | 452890 |

| 80 | 603123 |

| 100 | 754456 |

| 120 | 905789 |

| 150 | 1132234 |

| Correlation Coefficient (r²) | 0.9999 |

This table presents hypothetical data based on the linearity findings for 9α-Fluoro-16-methyl-prednisolone-17-valerate to illustrate the concept. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. ikev.org It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. Accuracy is typically expressed as the percentage of the analyte recovered by the assay.

Illustrative Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 50 | 49.88 | 99.75 |

| 100 | 100.20 | 100.20 |

| 150 | 149.85 | 99.90 |

This table demonstrates the concept of accuracy using recovery data for a related compound. researchgate.net

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Illustrative Precision Data

| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |

| 50 | 1.69 | 1.95 |

| 100 | 0.38 | 0.45 |

| 150 | 0.52 | 0.68 |

This table shows representative precision data for a similar steroid, expressed as Relative Standard Deviation (RSD). researchgate.net

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Quality Control in Routine Analysis

Once a method has been validated, quality control (QC) procedures are essential to ensure its continued performance during routine use. This involves the regular analysis of QC samples at different concentrations alongside the unknown samples. waters.com

Key aspects of a quality control program for this compound analysis would include:

System Suitability Testing: This is performed before each analytical run to ensure that the chromatographic system is performing adequately. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored.

Use of Reference Standards: A well-characterized reference standard of this compound with known purity is crucial for the preparation of calibration standards and QC samples. ikev.org

Analysis of Quality Control Samples: QC samples, typically at low, medium, and high concentrations within the calibration range, are analyzed in each batch of samples. The results of the QC samples must fall within predefined acceptance criteria for the run to be considered valid. researchgate.net

Stability Studies: The stability of this compound in the biological matrix under different storage and handling conditions should be evaluated to ensure that the measured concentrations are representative of the original sample. europa.eu

Theoretical Frameworks and Computational Models in 16 Alpha Methylpregnenolone Research

Conceptual Models of Steroidogenesis and Neurosteroid Action

Understanding the potential impact of 16-alpha-methylpregnenolone begins with conceptual models of steroidogenesis and neurosteroid action. Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol. hmdb.canih.gov The pathway is initiated in the mitochondria with the conversion of cholesterol to pregnenolone (B344588), a rate-limiting step catalyzed by the enzyme CYP11A1. hmdb.ca Pregnenolone is the universal precursor to all other steroid hormones, including progestogens, corticosteroids, androgens, and estrogens. As a synthetic derivative, this compound does not occur naturally in this pathway but is studied for its potential to interact with and modulate the enzymes and receptors involved in it.

Conceptual models of this pathway are often depicted as a complex network of enzymatic reactions. Introducing an exogenous compound like this compound could theoretically influence this network by:

Competing with natural substrates: It might act as a competitive inhibitor or an alternative substrate for enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) or CYP17A1, thereby altering the production of downstream hormones.

Altering feedback mechanisms: The production of steroid hormones is tightly regulated by feedback loops to the hypothalamus and pituitary gland. A synthetic steroid could potentially interfere with these signaling pathways.

In the context of the central nervous system, pregnenolone and its metabolites are classified as neurosteroids, which can be synthesized within the brain and exert rapid, non-genomic effects on neuronal function. nih.gov They are known to modulate neurotransmitter receptors such as GABA-A and NMDA receptors, influencing learning, memory, and mood. nih.gov Conceptual models of neurosteroid action focus on these allosteric modulatory roles. The 16-alpha-methyl group on the pregnenolone backbone could modify its binding affinity and efficacy at these receptors, potentially leading to unique neurological effects compared to its parent compound.

Molecular Docking and Ligand-Protein Interaction Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme) to form a stable complex. embopress.orgresearchgate.net This method is instrumental in predicting the binding affinity and interaction patterns of novel compounds with potential biological targets.

While specific docking studies on this compound are not widely published, research on other pregnenolone derivatives provides a strong framework for how such studies would be conducted and what they might reveal. nih.govmdpi.com For instance, docking studies on pregnenolone derivatives designed for Alzheimer's disease have shown interactions with key amino acid residues in the active sites of acetylcholinesterase (AChE) and the Aβ₁₋₄₂ peptide. nih.govrsc.org These interactions often involve a combination of hydrogen bonds and hydrophobic contacts.

The introduction of a methyl group at the 16-alpha position of the pregnenolone steroid core would be expected to alter these interactions in several ways:

Steric Influence: The methyl group adds bulk, which could either enhance or hinder the fit of the ligand into a protein's binding pocket.

Hydrophobicity: The methyl group increases the local hydrophobicity of the molecule, which could strengthen interactions with nonpolar residues in the binding site.

A hypothetical docking study of this compound would involve preparing a 3D model of the compound and docking it into the crystal structures of relevant protein targets. The results would be analyzed to predict binding energy (a measure of affinity) and visualize the specific molecular interactions.

Table 1: Potential Protein-Ligand Interactions for Pregnenolone Derivatives Based on Docking Studies

| Target Protein | Interacting Ligand Type | Key Amino Acid Interactions | Type of Interaction |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Pregnenolone derivatives | Tyr70, Asp72, Trp84, Tyr121, Tyr334 | Hydrogen Bonding, Pi-Pi Stacking |

| Aβ₁₋₄₂ Peptide | Pregnenolone derivatives | Asp23, Lys28, Phe19, Phe20, Ala30 | Hydrogen Bonding, Hydrophobic |

This table is based on findings for various pregnenolone derivatives and serves as a predictive model for this compound. nih.govmdpi.com

Systems Biology and Network Analysis Approaches to Steroid Metabolism

Systems biology seeks to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. When applied to steroid metabolism, this involves creating network models that represent all the substrates, products, and enzymes in the steroidogenesis pathway. These models can simulate the flow of metabolites and predict how the network will respond to perturbations, such as the introduction of a synthetic steroid.

The steroidogenic pathway is a highly interconnected network. Pregnenolone sits (B43327) at a critical branch point, from which synthesis can proceed towards various classes of hormones. A network analysis approach would model this pathway as a series of nodes (metabolites) and edges (enzymatic reactions).

Introducing this compound into this system represents a perturbation. A systems biology model could be used to predict the downstream consequences, such as:

Shifts in Metabolite Pools: By inhibiting a specific enzyme, the compound could cause a buildup of its substrate and a depletion of its products.

Off-Target Effects: The model could help identify unintended interactions with other metabolic pathways that are connected to steroidogenesis.

This holistic view is crucial for understanding the full spectrum of potential effects of a synthetic steroid, moving beyond a single target to a network-wide perspective.

Predictive Modeling for Biological Activities

Predictive modeling encompasses a range of computational techniques, including QSAR and machine learning, used to forecast the biological properties of chemical compounds. These models are trained on existing data sets of molecules with known activities and are then used to screen new or hypothetical compounds.

For this compound, predictive models could be developed to estimate a wide range of activities. For example, based on studies of other pregnenolone derivatives, models could be built to predict:

Anticancer Activity: Some pregnenolone derivatives have shown in vitro activity against various cancer cell lines. nih.gov Models could predict the potential of this compound to inhibit tumor cell proliferation.

Antimicrobial Effects: Certain pregnenolone derivatives have demonstrated inhibitory activity against bacteria like MRSA. nih.gov Predictive models could assess the likelihood of this compound having similar properties.

Neuroprotective Properties: Given the role of pregnenolone as a neurosteroid, models could be used to predict the potential of its derivatives to inhibit processes associated with neurodegenerative diseases, such as amyloid-beta aggregation. nih.govrsc.org

These predictive approaches are cost-effective and rapid methods for prioritizing compounds for synthesis and further in vitro and in vivo testing, streamlining the drug discovery and development process.

Future Directions and Emerging Avenues in 16 Alpha Methylpregnenolone Research

Exploration of Unidentified Metabolites and Their Biological Significance

Future research must focus on identifying the full spectrum of metabolites produced following administration of 16-alpha-METHYLPREGNENOLONE. This involves characterizing the enzymatic processes responsible for its transformation, which may include hydroxylation, oxidation, and conjugation. Studies on similar compounds, such as methylprednisolone (B1676475), have revealed that metabolism can lead to multiple derivatives, including hydroxylated and trione forms, which are excreted as both unconjugated compounds and glucuronic acid conjugates nih.gov. It is plausible that this compound undergoes analogous, yet distinct, metabolic transformations.

Table 1: Potential Metabolic Pathways for Steroid Derivatives

| Metabolic Reaction | Potential Effect on Steroid Structure | Example Enzyme Family |

| Hydroxylation | Addition of a hydroxyl (-OH) group | Cytochrome P450 (CYP) |

| Oxidation | Conversion of hydroxyl to keto group | Hydroxysteroid Dehydrogenases (HSD) |

| Reduction | Conversion of keto to hydroxyl group | Hydroxysteroid Dehydrogenases (HSD) |

| Conjugation | Addition of a polar molecule (e.g., glucuronic acid) | UDP-glucuronosyltransferases (UGT) |

Novel Receptor Targets and Downstream Signaling Pathways for this compound

The mechanism of action for many synthetic steroids extends beyond the classical nuclear hormone receptors. While the interaction of this compound with known steroid receptors warrants further investigation, there is a significant opportunity to discover novel receptor targets. Steroids can initiate rapid, non-genomic effects through membrane-bound receptors, activating a cascade of intracellular signaling pathways nih.gov.

Future research should employ unbiased screening approaches to identify new binding partners for this compound. The pregnane (B1235032) X receptor (PXR), a nuclear receptor known for its promiscuous ligand-binding domain that recognizes a wide array of xenobiotics and endobiotics, is a plausible candidate nih.gov. Research on pregnenolone (B344588) 16-alpha-carbonitrile, a related compound, has demonstrated its role as an agonist of the rodent PXR, influencing the metabolism of other substances nih.govnih.gov. Investigating whether this compound acts on PXR or other orphan nuclear receptors could reveal new regulatory functions.

Once a receptor target is identified, the subsequent step is to meticulously map the downstream signaling pathways. Glucocorticoid receptor signaling, for example, involves a complex series of events including receptor translocation to the nucleus and modulation of gene expression nih.govnih.gov. Elucidating the specific kinases, phosphatases, and transcription factors that are modulated by this compound will be crucial for understanding its cellular effects. This could involve exploring pathways such as MAP kinase (MAPK) and mTOR signaling, which are known to be influenced by various cytokines and growth factors mdpi.com.

Development of Advanced In Vitro and Ex Vivo Research Models

To accurately predict the in vivo effects of this compound, research must move beyond traditional two-dimensional (2D) cell cultures. These conventional models often fail to replicate the complex tissue architecture and cell-cell interactions of a living organism nih.gov. The development and application of advanced in vitro and ex vivo models are paramount for future studies.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment researchgate.netemulatebio.com. These models can be used to study the effects of this compound on specific cell types within a tissue-like context. For instance, intestinal or liver organoids could provide critical insights into its metabolism and tissue-specific actions researchgate.net.

Furthermore, microphysiological systems (MPS), including "organ-on-a-chip" technology, represent a significant leap forward emulatebio.comnih.govhumanspecificresearch.org. These devices can simulate the dynamic mechanical and biochemical environment of human organs emulatebio.com. An integrated gut-liver-on-a-chip model, for example, could be used to study the absorption, metabolism, and potential inter-organ effects of this compound in a controlled, human-relevant system nih.govnih.gov. These advanced models are crucial for improving the preclinical evaluation of synthetic steroids and reducing the reliance on animal testing nih.govoup.com.

Table 2: Comparison of Research Models for Steroid Studies

| Model Type | Key Features | Advantages for Steroid Research | Limitations |

| 2D Cell Culture | Monolayer of cells on a flat surface | High-throughput screening, basic cytotoxicity | Lacks tissue architecture, poor physiological relevance nih.gov |

| 3D Organoids/Spheroids | Self-organizing 3D cell aggregates | More accurate cell-cell interactions, tissue-specific functions researchgate.net | Can lack vascularization and immune components |

| Organ-on-a-Chip (MPS) | Microfluidic device with living cells simulating organ function | Dynamic environment, multi-organ interactions, human-relevance emulatebio.comnih.gov | Technically complex, lower throughput |

| Ex Vivo Tissue Explants | Freshly isolated tissue cultured in vitro | Preserves native tissue architecture and heterogeneity | Limited viability, variability between samples |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To unravel the complex biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by this compound frontiersin.orgnih.gov. This multi-omics approach is a powerful strategy for moving beyond single-pathway analyses to a more comprehensive understanding of a drug's mechanism of action tum.dequantori.com.

Future studies should leverage these high-throughput technologies to profile the cellular response to this compound. For example, transcriptomics (e.g., RNA-seq) can identify all the genes whose expression is altered, while proteomics can reveal changes in protein levels and post-translational modifications. Metabolomics can concurrently identify shifts in the cellular metabolic landscape nih.gov.

The main challenge and opportunity lie in the computational integration of these diverse datasets quantori.comrsc.org. By combining information from different biological layers, researchers can construct detailed models of the signaling networks and metabolic pathways modulated by this compound. This approach can help identify novel biomarkers of activity and uncover unexpected biological functions, providing a deeper mechanistic insight into its effects frontiersin.orgnih.gov.

Methodological Innovations in Analytical Chemistry for this compound Studies

Progress in understanding the pharmacology of this compound is intrinsically linked to advancements in analytical chemistry. The ability to accurately and sensitively detect and quantify the parent compound and its metabolites in complex biological matrices is fundamental.

Future research will benefit from the development of novel and refined analytical methods. While techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are standard, there is a continuous need for methods with lower detection limits and higher specificity nih.gov. Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer superior sensitivity and are well-suited for identifying and quantifying low-abundance steroids and their metabolites in samples like plasma, urine, and tissue.